molecular formula C17H17ClN4O B6443933 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2549029-88-9

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6443933
CAS No.: 2549029-88-9
M. Wt: 328.8 g/mol
InChI Key: CHRPHHLXAJVWQS-UHFFFAOYSA-N
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Description

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile, also known as CP-P3C, is a novel compound that has recently been developed for use in scientific research. This compound is a derivative of pyridine and has a unique structure that has potential applications in a variety of areas. CP-P3C has been studied extensively for its potential as a therapeutic agent and its ability to interact with various proteins and enzymes.

Scientific Research Applications

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has a wide range of potential applications in scientific research. For example, it has been studied for its potential as an anti-cancer agent, as a potential inhibitor of protein kinases, and as a potential inhibitor of enzymes involved in the regulation of gene expression. Additionally, this compound has been studied for its potential to interact with various proteins and enzymes, and its ability to modulate the activity of certain enzymes.

Mechanism of Action

The exact mechanism of action of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is still under investigation. However, it is believed to involve the binding of this compound to various proteins and enzymes, which then modulate their activity. Additionally, this compound has been shown to interact with various signaling pathways, which could potentially lead to the modulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it is believed to have anti-cancer properties, as well as the ability to modulate the activity of certain proteins and enzymes. Additionally, this compound has been shown to interact with various signaling pathways, which could potentially lead to the modulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile in laboratory experiments include its ability to modulate the activity of certain proteins and enzymes, as well as its potential to interact with various signaling pathways. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using this compound in laboratory experiments, such as its limited solubility in water and its potential toxicity.

Future Directions

There are a number of potential future directions for 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile research. For example, further research could be conducted to elucidate the exact mechanism of action of this compound and to identify potential therapeutic applications. Additionally, this compound could be used to study the effects of signaling pathways on gene expression and the potential to modulate gene expression. Further research could also be conducted to identify potential side effects of this compound and to investigate its potential toxicity.

Synthesis Methods

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloropyridine and 4-methylpiperidine in the presence of an acid catalyst. This reaction produces an intermediate, which is then treated with carbon dioxide to form the desired product. Other methods of synthesis involve the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.

Properties

IUPAC Name

6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-15-11-20-6-3-16(15)23-12-13-4-7-22(8-5-13)17-2-1-14(9-19)10-21-17/h1-3,6,10-11,13H,4-5,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRPHHLXAJVWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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